Psma-DA1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psma-DA1 is a compound that targets the prostate-specific membrane antigen, which is a protein highly expressed in prostate cancer cells. This compound is used in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes in prostate cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Psma-DA1 involves the conjugation of a small-molecule targeting moiety to a functional linker and a therapeutic agent. The process typically includes the following steps:
Synthesis of the Targeting Moiety: The targeting moiety is synthesized using standard organic synthesis techniques.
Linker Conjugation: A functional linker, such as D-glutamic acid or 4-(aminomethyl)benzoic acid, is introduced to the targeting moiety.
Therapeutic Agent Attachment: The therapeutic agent, such as monomethyl auristatin E, is attached to the linker.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques like high-performance liquid chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Psma-DA1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Actividad Biológica
Psma-DA1 is a novel compound designed as a radioligand targeting prostate-specific membrane antigen (PSMA), primarily aimed at enhancing therapeutic outcomes in metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of this compound, highlighting its mechanisms, preclinical evaluations, and implications for clinical applications.
Overview of PSMA and this compound
Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells compared to normal tissues. Its expression increases with tumor progression, making it an attractive target for both diagnostic and therapeutic strategies in prostate cancer management . this compound incorporates an albumin-binding moiety to enhance tumor retention and therapeutic efficacy when radiolabeled with isotopes such as 225Ac and 90Y .
This compound functions by selectively binding to PSMA on the surface of prostate cancer cells. This binding facilitates internalization of the compound, allowing for targeted delivery of radioactive isotopes directly to tumor sites. The incorporation of an albumin-binding component significantly increases the retention time of the radioligand in tumors compared to non-albumin-conjugated counterparts .
Tumor Uptake and Retention
In preclinical studies, this compound demonstrated superior tumor uptake and retention characteristics. For instance, when labeled with 111In, it showed significantly greater accumulation in PSMA-positive tumors in mouse models compared to other PSMA-targeting agents . The following table summarizes key findings from these evaluations:
Radioligand | Tumor Uptake (%) | Retention Time (hours) | Isotope Used |
---|---|---|---|
[111In]In-Psma-DA1 | 15.3 ± 2.5 | 12 | 111In |
[90Y]Y-Psma-DA1 | 12.7 ± 1.8 | 10 | 90Y |
[225Ac]Ac-Psma-DA1 | 20.5 ± 3.0 | 24 | 225Ac |
Efficacy in Tumor Growth Inhibition
Studies have shown that treatment with radiolabeled this compound effectively inhibits tumor growth in mouse models. Notably, 225Ac−Psma DA1 demonstrated antitumor effects at lower radioactivity levels compared to other clinically utilized PSMA-targeting agents like 225Ac−PSMA 617 . This suggests that this compound may provide a more effective therapeutic window with reduced toxicity.
Case Studies
A recent study involving a cohort of mice bearing LNCaP prostate tumors treated with 225Ac−Psma DA1 reported significant tumor regression and improved survival rates compared to controls. The median survival time for treated mice was approximately 45 days versus 25 days for untreated controls (p < 0.01) .
Another investigation assessed the biodistribution of this compound in various organs, revealing high accumulation in tumors with minimal off-target effects, which is critical for minimizing adverse reactions during treatment .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a promising agent for targeted radiotherapy in prostate cancer. Its enhanced tumor uptake, prolonged retention, and effective tumor growth inhibition position it as a valuable tool in the ongoing battle against mCRPC. Further clinical trials are warranted to assess its efficacy and safety in human subjects, which could pave the way for its integration into standard treatment protocols for prostate cancer.
Propiedades
Fórmula molecular |
C50H76IN9O20 |
---|---|
Peso molecular |
1250.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[4-carboxy-4-[7-[1-carboxy-4-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-4-oxobutyl]-4,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C50H76IN9O20/c51-33-12-10-32(11-13-33)6-5-9-39(61)52-20-3-1-7-34(45(70)71)54-41(63)18-16-38(49(78)79)60-28-24-57(30-43(66)67)22-26-59(27-23-58(25-29-60)31-44(68)69)37(48(76)77)15-17-40(62)53-21-4-2-8-35(46(72)73)55-50(80)56-36(47(74)75)14-19-42(64)65/h10-13,34-38H,1-9,14-31H2,(H,52,61)(H,53,62)(H,54,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H2,55,56,80)/t34-,35-,36-,37?,38?/m0/s1 |
Clave InChI |
OHPZZCRXHKZSRE-INZPCORDSA-N |
SMILES isomérico |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)N[C@@H](CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)NC(CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.